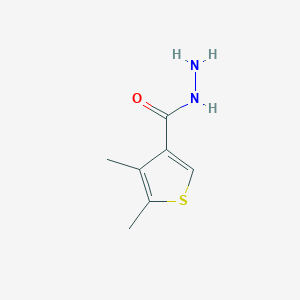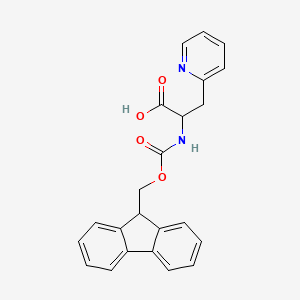
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is notable for its unique structure, which includes a phenyl ring substituted with a boronic acid group and a dimethylhydroxylaminocarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography, can be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronic alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid, with the reactions conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronic alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy, a type of cancer treatment that targets tumor cells with boron-containing compounds.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique electrical and mechanical properties.
Mécanisme D'action
The mechanism of action of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dimethylhydroxylaminocarbonyl group, making it less versatile in certain chemical reactions.
3-(N-Methylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with only one methyl group on the hydroxylamine moiety.
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: The dimethylhydroxylaminocarbonyl group is positioned at the para position instead of the meta position.
Uniqueness
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the boronic acid and dimethylhydroxylaminocarbonyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZAWDLXZOCCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397406 |
Source


|
| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-57-0 |
Source


|
| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1308084.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B1308097.png)




![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)




